2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene
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Overview
Description
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the chloro and fluoro substituents to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups like chloro and fluoro can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used as a reagent in organic synthesis.
Uniqueness
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups, along with the benzyloxy and methyl groups, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C14H12ClFO |
---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
AVBNDAJTNRFPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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